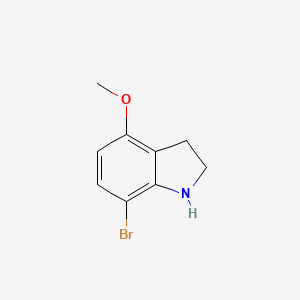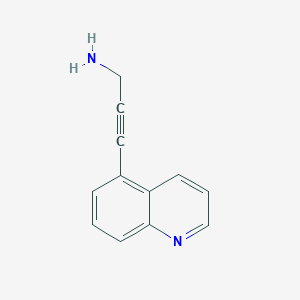
3-(Quinolin-5-yl)prop-2-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-5-yl)prop-2-yn-1-amine is an organic compound that features a quinoline ring attached to a prop-2-yn-1-amine moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-5-yl)prop-2-yn-1-amine typically involves the reaction of quinoline derivatives with propargylamine. One common method includes the use of N-propargyl aniline derivatives, which undergo cyclization reactions catalyzed by main group metal Lewis acids such as stannic chloride or indium (III) chloride . The reaction conditions often involve room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
3-(Quinolin-5-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(Quinolin-5-yl)prop-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 3-(Quinolin-5-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting its replication and transcription. Additionally, the compound can bind to enzyme active sites, blocking their catalytic activity. These interactions disrupt cellular processes, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the prop-2-yn-1-amine moiety.
Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.
Isoquinoline: An isomer of quinoline with a different arrangement of nitrogen in the ring.
Uniqueness
3-(Quinolin-5-yl)prop-2-yn-1-amine is unique due to the presence of the prop-2-yn-1-amine group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional modifications and interactions that are not possible with simpler quinoline derivatives .
特性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3-quinolin-5-ylprop-2-yn-1-amine |
InChI |
InChI=1S/C12H10N2/c13-8-2-5-10-4-1-7-12-11(10)6-3-9-14-12/h1,3-4,6-7,9H,8,13H2 |
InChIキー |
KYYJCTMIAHUZHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC=NC2=C1)C#CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)
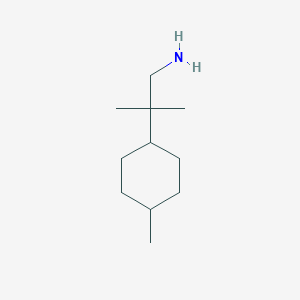

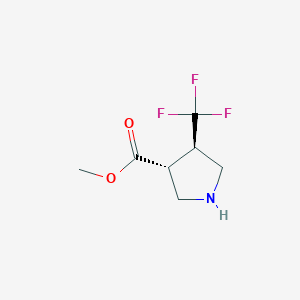
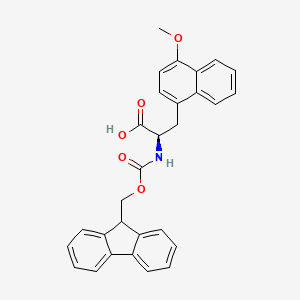
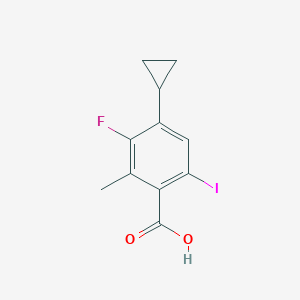
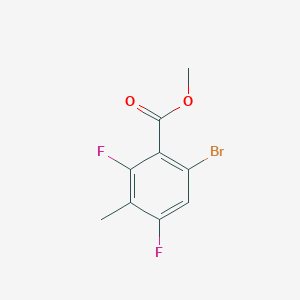
![2-[Cyano(ethyl)amino]ethan-1-ol](/img/structure/B13336498.png)
